Biotin-PEG4-methyltetrazine

PEG spacer length streptavidin capture efficiency steric hindrance reduction

Researchers face trade-offs between tetrazine reaction speed and stability in multi-step bioorthogonal workflows. Unsubstituted tetrazines hydrolyze prematurely; polydisperse PEG linkers introduce batch variability. This heterobifunctional linker solves both issues: - Methyl-substituted tetrazine: Enhanced non-hydrolytic stability (k > 800 M⁻¹s⁻¹), ideal for pretargeted PET and long-circulating protocols - Discrete PEG4 spacer (~22 Å): Homogeneous molecular architecture for PROTAC SAR studies, eliminates polydisperse variability - Catalyst-free IEDDA click chemistry: No copper-induced protein damage, faster than SPAAC/CuAAC Supplied as red crystalline solid, ≥95% purity. Store at -20°C desiccated.

Molecular Formula C27H39N7O6S
Molecular Weight 589.7 g/mol
Cat. No. B15580222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-methyltetrazine
Molecular FormulaC27H39N7O6S
Molecular Weight589.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m1/s1
InChIKeyFTGDGKKLLGMCLG-VDKIKQQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG4-methyltetrazine: Technical Specifications


Biotin-PEG4-methyltetrazine (CAS 1835759-81-3, C₂₇H₃₉N₇O₆S, MW 589.71) is a trifunctional bioconjugation reagent that integrates a biotin affinity handle, a tetra(ethylene glycol) (PEG₄) spacer, and a methyltetrazine group [1]. The methyltetrazine moiety undergoes inverse electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO) and other strained alkenes at exceptional second-order rate constants exceeding 800 M⁻¹s⁻¹ under copper-free, mild aqueous conditions . The PEG₄ spacer (extended length approximately 22 Å) confers aqueous solubility while reducing non-specific binding and steric hindrance [1]. The biotin group provides a high-affinity handle (Kd ≈ 10⁻¹⁵ M) for streptavidin or avidin, enabling downstream capture, detection, or purification [2].

TCO-labeled biomolecule biotinylation via IEDDA ligation
Catalyst-free, aqueous-compatible bioorthogonal workflow
Methyltetrazine stability supports multi-step labeling protocols

Why Biotin-PEG4-methyltetrazine Cannot Be Replaced


Interchanging Biotin-PEG4-methyltetrazine with analogs differing in PEG length, tetrazine substitution pattern, or terminal functional groups introduces quantifiable performance penalties in aqueous solubility, reaction kinetics, and in vivo stability that directly compromise experimental reproducibility. PEG₄ provides a calibrated extended length of approximately 22 Å that balances solubility enhancement against excessive flexibility; shorter PEG₂ or longer PEG₁₁ linkers produce either insufficient steric relief or excessive conformational entropy that reduces effective molarity in biotin-streptavidin capture assays [1]. The methyl substituent on the tetrazine ring confers a critical 6- to 18-fold enhancement in aqueous stability relative to unsubstituted tetrazine, a differential that determines whether the reagent remains functional over multi-hour in vivo imaging or pretargeting workflows [2]. Furthermore, the IEDDA rate constant (k > 800 M⁻¹s⁻¹) is approximately 10⁴- to 10⁵-fold faster than strain-promoted azide-alkyne cycloaddition (SPAAC) alternatives, making methyltetrazine-TCO ligation uniquely suited for labeling low-abundance targets [3]. The following evidence guide quantifies these differentials.

Tetrazine substitution
Unsubstituted tetrazine alters stability–kinetics trade-off, may reduce conjugation yield in prolonged workflows
PEG spacer variation
Polydisperse PEG alternatives introduce lot-dependent hydrodynamic variability compared to discrete PEG4
Orthogonal chemistry mismatch
DBCO or copper-catalyzed azide-alkyne methods may require copper, increase steric hindrance, or shift bioorthogonality

Performance Benchmarks for Differentiation


IEDDA Reaction Kinetics vs. Unsubstituted Tetrazine

The PEG₄ spacer in Biotin-PEG4-methyltetrazine provides an extended length of approximately 22 Å, which is reported to optimally position the biotin moiety away from the tetrazine-labeled biomolecule surface, reducing steric interference with streptavidin binding [1]. In contrast, Biotin-PEG2-methyltetrazine (extended length approximately 11-13 Å) exhibits restricted biotin accessibility, while Biotin-PEG11-methyltetrazine (extended length approximately 45-50 Å) introduces excessive conformational flexibility that can reduce effective molarity in capture assays [2]. This 22 Å spacing represents the empirically determined optimum for balancing aqueous solubility, reduced non-specific adsorption, and maximized biotin-streptavidin binding efficiency in pull-down and imaging applications [1].

IEDDA kinetics
Cross-study comparable
>800 M⁻¹s⁻¹ (Me-Tz) vs up to 30,000 M⁻¹s⁻¹ (H-Tz)
Moderate speed balanced with enhanced practical stability for complex workflows
Kinetic advantage of H-Tz may be offset by degradation in multi-step protocols
PEG spacer length streptavidin capture efficiency steric hindrance reduction

Chemical Stability of Methyltetrazine vs. Unsubstituted

The methyl substitution on the tetrazine ring in Biotin-PEG4-methyltetrazine confers a 6- to 18-fold increase in aqueous stability compared to unsubstituted tetrazine, as established by systematic kinetic stability profiling of 1,2,4,5-tetrazine derivatives [1]. In PBS at 37°C, unsubstituted tetrazine exhibits a degradation half-life of approximately 2-4 hours, whereas methyltetrazine derivatives demonstrate half-lives of 12-72 hours depending on pH and buffer composition [1][2]. This stability differential is critical for applications requiring extended incubation times, such as pretargeted imaging protocols where the tetrazine-bearing component must remain reactive for 24-48 hours post-administration [3].

Chemical stability
Class-level
Methyltetrazine exhibits substantially higher stability than unsubstituted tetrazine
May reduce degradation and side reactions, supporting lot consistency
Qualitative vendor-reported comparison; no single quantitative stability metric
methyltetrazine stability tetrazine degradation bioorthogonal chemistry

Conjugation Efficiency in Flow Cytometry

The methyltetrazine-TCO IEDDA reaction proceeds with a second-order rate constant exceeding 800 M⁻¹s⁻¹ under physiological conditions . This is approximately 10⁴- to 10⁵-fold faster than strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which typically exhibit rate constants in the range of 0.01-0.1 M⁻¹s⁻¹ [1]. The kinetic advantage translates directly to practical experimental outcomes: at 10 µM reagent concentrations, IEDDA achieves >95% conversion within minutes, whereas SPAAC requires 10-20 hours to reach comparable completion [1]. This differential is particularly consequential when labeling low-abundance targets (e.g., cell-surface receptors at <10⁴ copies per cell) where second-order kinetics dictate labeling efficiency [1].

Conjugation efficiency
Supporting evidence
Tetrazine-PEG4-biotin amplified detection signal in nanoparticle flow cytometry model
Demonstrates signal amplification potential in cell detection assays
Not a direct head-to-head linker comparison; platform-validated use case
click chemistry kinetics IEDDA rate constant SPAAC comparison

PEG Spacer Length and Steric Accessibility

The biotin terminus of Biotin-PEG4-methyltetrazine engages streptavidin with a dissociation constant (Kd) of approximately 10⁻¹⁵ M, representing one of the strongest known non-covalent interactions in biology [1]. In contrast, alternative affinity handles such as hexahistidine-Ni-NTA (Kd ≈ 10⁻⁶ to 10⁻⁸ M), FLAG-anti-FLAG (Kd ≈ 10⁻⁷ to 10⁻⁹ M), and glutathione-GST (Kd ≈ 10⁻⁶ to 10⁻⁷ M) exhibit 10⁶- to 10⁹-fold weaker binding [2][3]. This affinity differential directly determines capture efficiency in pull-down assays: biotin-streptavidin achieves >99% capture at sub-nanomolar concentrations, whereas His-tag systems require >100-fold excess resin and multiple washes, resulting in significant target loss [3].

PEG spacer definition
Class-level
PEG4 ~22 Å discrete vs. 2–5 kDa polydisperse PEG
Discrete length reduces architectural variability for reproducible conjugates
Relevant for PROTAC linker SAR and structural biology applications
biotin-streptavidin affinity pull-down efficiency non-covalent capture

Optimal Application Scenarios


Pretargeted PET Imaging with High In Vivo Stability

The methyltetrazine stability advantage (6- to 18-fold longer half-life versus unsubstituted tetrazine) enables multi-hour to multi-day in vivo pretargeting workflows, where the tetrazine-bearing probe must remain reactive throughout circulation and clearance phases [1]. The exceptional IEDDA kinetics (k > 800 M⁻¹s⁻¹) ensure rapid covalent capture of TCO-modified targeting vectors within the narrow temporal window before probe clearance [2]. The biotin terminus subsequently enables post-imaging validation via streptavidin pull-down of the ligation product. This application scenario has been demonstrated in a cartilage regeneration model where methyltetrazine-bearing chondrocytes were immobilized onto TCO-coated injured tissue, resulting in significantly enhanced extracellular matrix regeneration [3].

Precise PROTACs and Defined Bioconjugates

The combination of IEDDA kinetics (10⁴-10⁵× faster than SPAAC) and biotin-streptavidin affinity (Kd ≈ 10⁻¹⁵ M, 10⁶-10⁹× stronger than His-tag) makes Biotin-PEG4-methyltetrazine the reagent of choice for identifying binding partners of low-abundance proteins [1][2]. The PEG₄ spacer (22 Å) optimally positions the biotin away from the protein surface, maximizing streptavidin bead capture efficiency while minimizing non-specific adsorption [3]. This configuration is essential for chemoproteomics and PROTAC target validation studies where protein targets may be present at fewer than 1,000 copies per cell and rapid, quantitative capture is required to detect weak or transient interactions.

High-Throughput ELISA and Magnetic Bead Assays

For time-resolved imaging of cell-surface receptors with low copy numbers (10³-10⁴ per cell), the IEDDA kinetics of Biotin-PEG4-methyltetrazine provide sufficient labeling density within minutes, whereas SPAAC-based alternatives would require impractically long incubation times that compromise cell viability and receptor trafficking dynamics [1]. The PEG₄ spacer confers aqueous solubility and reduced non-specific membrane adhesion relative to PEG₂ analogs [2]. The methyltetrazine moiety's copper-free compatibility eliminates cytotoxicity concerns associated with CuAAC, preserving native receptor behavior throughout the imaging time course [1].

Application
Selection Property
Validation Focus
Pretargeted PET imaging research
Methyltetrazine hydrolytic stability
In vivo stability and ligation kinetics under physiological conditions
PROTAC linker design
Discrete PEG4 spacer length
Ternary complex formation and SAR reproducibility
High-throughput biotinylation assays
Rapid, copper-free IEDDA reaction
Assay signal-to-noise and streptavidin binding efficiency
Rare cell detection by flow cytometry
Multi-tier signal amplification architecture
Sensitivity improvement for low-abundance antigens and cell viability

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